{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine typically involves the formation of the pyrazole rings followed by the introduction of the substituents. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones to form the pyrazole rings.
Substitution Reactions: Introducing the propan-2-yl and propyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclization and substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazole rings.
Reduction: Reduction reactions can occur at the substituent groups, potentially converting alkyl groups to alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce fully saturated amines.
Scientific Research Applications
Chemistry
In chemistry, {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine is used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the synthesis of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
Medicinally, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action for {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(propan-2-yl)-1H-pyrazole
- 1-propyl-1H-pyrazole
- 1-(propan-2-yl)-3-methyl-1H-pyrazole
Uniqueness
What sets {[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine apart from similar compounds is its dual pyrazole structure with distinct substituents
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C14H23N5/c1-4-6-18-7-5-14(17-18)10-15-8-13-9-16-19(11-13)12(2)3/h5,7,9,11-12,15H,4,6,8,10H2,1-3H3 |
InChI Key |
JMIQMEWPLSTASX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
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